molecular formula C10H17NO5S B12693255 Einecs 247-437-5 CAS No. 26055-90-3

Einecs 247-437-5

Cat. No.: B12693255
CAS No.: 26055-90-3
M. Wt: 263.31 g/mol
InChI Key: OOUJQTFYCQEOOM-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 247-437-5 is a chemical compound registered under the European Union’s regulatory framework for commercial substances. EINECS compounds are typically characterized by their industrial applications, physicochemical properties, and safety profiles, which are critical for hazard assessment and regulatory submissions .

Based on methodologies outlined in toxicological studies, EINECS compounds like 247-437-5 are often analyzed using read-across structure-activity relationship (RASAR) models. These models leverage similarity metrics, such as the Tanimoto index, to predict toxicological endpoints by comparing compounds with structurally or functionally analogous substances .

Properties

CAS No.

26055-90-3

Molecular Formula

C10H17NO5S

Molecular Weight

263.31 g/mol

IUPAC Name

2,4-dihydroxybenzenesulfonic acid;N-ethylethanamine

InChI

InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-6(5(8)3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3

InChI Key

OOUJQTFYCQEOOM-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC(=C(C=C1O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 247-437-5 involves the reaction of diethylamine with 2,4-dihydroxybenzenesulphonic acid. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}8\text{H}{11}\text{NO}4\text{S} + \text{C}4\text{H}{11}\text{N} \rightarrow \text{C}{12}\text{H}_{22}\text{NO}_5\text{S} ]

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters such as temperature, pressure, and pH is maintained. The reactants are mixed in stoichiometric amounts, and the reaction is allowed to proceed to completion. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

General Principles of Chemical Reaction Optimization

Optimizing chemical reactions involves identifying the most favorable conditions to achieve a desired outcome, such as maximizing yield or minimizing by-products. Key factors include:

  • Temperature : Influences reaction rates and selectivity.

  • Pressure : Can affect reaction rates and equilibrium positions.

  • Catalysts : Substances that speed up reactions without being consumed.

  • Solvents : Influence reaction rates, selectivity, and safety.

Experimental Design in Chemical Reactions

Experimental design techniques, such as Design of Experiments (DoE), are used to systematically evaluate the effects of different variables on reaction outcomes. This approach helps in identifying optimal conditions and understanding interactions between variables.

Example: Optimization of a Chemical Reaction

Consider a reaction where the goal is to maximize the yield of a specific product. Factors such as temperature, reaction time, and catalyst concentration might be varied. A DoE approach would involve setting up experiments with different combinations of these factors, analyzing the results, and using statistical models to predict the optimal conditions.

Chemical Reaction Kinetics

Understanding the kinetics of a reaction is essential for predicting how reactants are converted into products over time. Key concepts include:

  • Rate Laws : Describe how the rate of reaction depends on reactant concentrations.

  • Activation Energy : The minimum energy required for a reaction to occur.

Example: Kinetic Analysis

For a reaction following first-order kinetics, the rate of reaction is proportional to the concentration of the reactant. This can be expressed as:

Rate=k×[Reactant]\text{Rate} = k \times [\text{Reactant}]

where kk is the rate constant.

Example: Handling Hazardous Chemicals

Formic acid, for instance, is a hazardous chemical that requires careful handling due to its corrosive and toxic properties . Proper protective equipment and ventilation are necessary when working with such substances.

Data Table Example: Factors Affecting Reaction Yield

FactorLevelYield
Temperature (°C)3060%
Temperature (°C)5080%
Catalyst Concentration (%)570%
Catalyst Concentration (%)1090%

This table illustrates how varying factors can impact reaction outcomes, which is essential in optimizing chemical reactions.

Scientific Research Applications

Einecs 247-437-5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Einecs 247-437-5 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of this compound and Analogous Compounds

Property This compound (Proxy Data*) (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 270.30
LogP (Partition Coefficient) 2.15 (XLOGP3) 2.15 2.78
Solubility (mg/mL) 0.24 0.24 0.18
Synthetic Accessibility 2.07 2.07 2.34

*Proxy data derived from CAS 1046861-20-4, a structurally related boronic acid compound .

Toxicological and Regulatory Profiles

Using RASAR models, this compound can be clustered with analogs to predict hazards such as skin permeability (Log Kp: -6.21 cm/s) and bioavailability (Score: 0.55). Key findings include:

  • CYP enzyme interactions : Neither compound inhibits major cytochrome P450 isoforms, suggesting a lower risk of metabolic interference .
  • Regulatory compliance : Halogenated boronic acids require stringent analytical screening for elemental composition (e.g., Br, Cl) to comply with REACH Annex VI guidelines .

Q & A

Q. How should longitudinal studies on EC 247-437-5’s environmental impact account for spatial and temporal variability?

  • Answer: Deploy nested sampling designs with geospatial mapping (GIS tools). Use mixed-effects models to account for autocorrelation and seasonal fluctuations. Publish open-access monitoring protocols to enable cross-study harmonization .

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